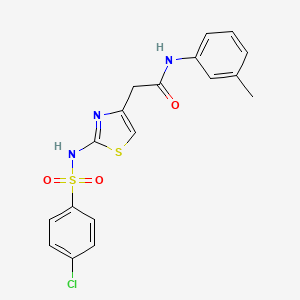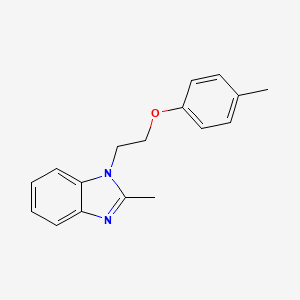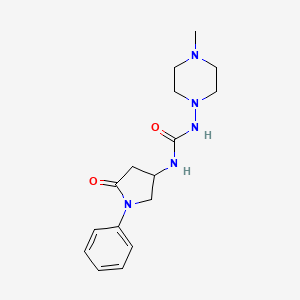
1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MP-10, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MP-10 belongs to the class of phenylpyrrolidinyl ureas and is known to exhibit significant biological activity, making it a promising candidate for drug development.
Scientific Research Applications
Behavioral Pharmacology Potential
The compound AR-A000002, which shares structural similarities with the molecule of interest through its piperazine moiety, has been explored for its anxiolytic and antidepressant potential. This molecule functions as a 5-HT1B antagonist, demonstrating efficacy in various animal models. Such research underscores the potential utility of related compounds in treating anxiety and affective disorders, highlighting an avenue for future investigation into 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea and similar molecules (Hudzik et al., 2003).
Urea in Biosensors
A comprehensive review on urea biosensors outlines the advancement in detecting and quantifying urea concentration. This is particularly relevant as urea is an end product of nitrogen metabolism in humans, where its concentration levels are indicative of various health conditions. This application could suggest research directions for utilizing compounds like 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in biosensor development, considering their structural relationship to urea (Botewad et al., 2021).
Urease Inhibitors in Medical Treatment
Urease inhibitors, such as those structurally related or derived from urea compounds, have significant implications in treating infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The exploration of urea derivatives as urease inhibitors suggests potential applications for 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in medical treatments, providing a foundation for further research in this area (Kosikowska & Berlicki, 2011).
Urea Derivatives in Drug Design
The unique hydrogen-binding capabilities of ureas underscore their importance in drug design, offering insights into how 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea might be explored for its bioactive potential. The broad range of bioactivities associated with urea derivatives in modulating biological targets suggests a promising area for developing new therapeutic agents (Jagtap et al., 2017).
Urea in Energy Supply
Explorations into using urea as a hydrogen carrier for fuel cells highlight the potential of urea-based compounds in sustainable energy solutions. The advantages of urea, such as its non-toxicity, stability, and ease of transport, suggest that derivatives like 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could be explored for similar applications, offering a path toward innovative energy technologies (Rollinson et al., 2011).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-19-7-9-20(10-8-19)18-16(23)17-13-11-15(22)21(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJSHXFTYFDFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)
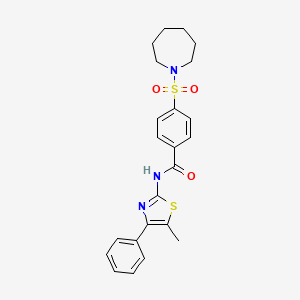

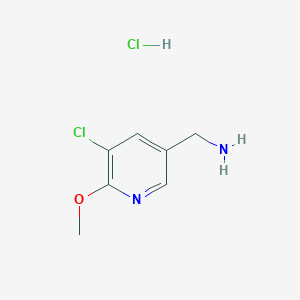
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)
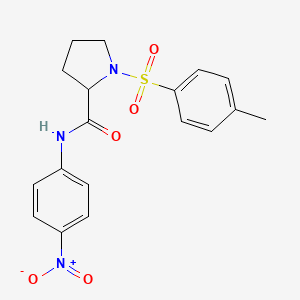
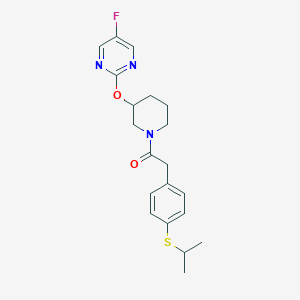
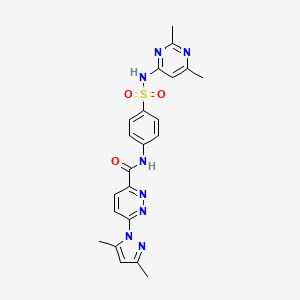
![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
